Binding Affinity: NBI-74330 vs. AMG 487 for CXCR3
In a direct comparison using the same radioligand binding assay format, NBI-74330 demonstrates approximately 5-fold higher affinity for the CXCR3 receptor than the structurally related clinical candidate AMG 487 . NBI-74330 potently inhibits 125I-CXCL10 binding with a pKi of 8.13, corresponding to a Ki of 7.4 nM [1]. While absolute Ki values for AMG 487 under identical conditions are not specified, the vendor-reported relative affinity provides a quantifiable selectivity advantage for NBI-74330 in receptor engagement studies . Additional binding studies confirm NBI-74330 inhibits 125I-CXCL11 binding to CXCR3-CHO cell membranes with a Ki of 3.6 nM, and is 12-fold and 3.5-fold more potent than the endogenous ligands CXCL9 (Ki = 45.2 nM) and CXCL10 (Ki = 12.5 nM), respectively [2].
| Evidence Dimension | CXCR3 receptor binding affinity (relative comparison) |
|---|---|
| Target Compound Data | pKi = 8.13 (Ki ≈ 7.4 nM) for 125I-CXCL10 binding |
| Comparator Or Baseline | AMG 487 (structurally related CXCR3 antagonist) |
| Quantified Difference | 5-fold greater affinity for CXCR3 than AMG 487 |
| Conditions | 125I-CXCL10 radioligand competition binding assay; exact cell system and conditions as specified by vendor comparative data |
Why This Matters
Superior receptor occupancy at lower concentrations directly influences dose selection and in vivo target engagement study design.
- [1] Heise CE, Pahuja A, Hudson SC, Mistry MS, Putnam AL, Gross MI, et al. Pharmacological characterization of CXC chemokine receptor 3 ligands and a small molecule antagonist. J Pharmacol Exp Ther. 2005 Jun;313(3):1263-71. View Source
- [2] PeptideDB. NBI-74330 Product Database Entry. View Source
